REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1NCC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
The oil which separates out is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution is washed with water until the water phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the ethyl acetate solution has been dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the product crystallizes from this solution
|
Type
|
CONCENTRATION
|
Details
|
after concentration and trituration
|
Type
|
ADDITION
|
Details
|
1.5 liters of diisopropyl ether are added to the suspension of crystals
|
Type
|
STIRRING
|
Details
|
the latter is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is dried over phosphorus pentoxide in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1NCC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
The oil which separates out is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution is washed with water until the water phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the ethyl acetate solution has been dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the product crystallizes from this solution
|
Type
|
CONCENTRATION
|
Details
|
after concentration and trituration
|
Type
|
ADDITION
|
Details
|
1.5 liters of diisopropyl ether are added to the suspension of crystals
|
Type
|
STIRRING
|
Details
|
the latter is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is dried over phosphorus pentoxide in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][NH:5]1)([OH:3])=[O:2].[C:14](Cl)(=[O:23])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[OH-].[Na+]>[C:14]([N:5]1[CH:4]([C:1]([OH:3])=[O:2])[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1NCC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
The oil which separates out is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution is washed with water until the water phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the ethyl acetate solution has been dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the product crystallizes from this solution
|
Type
|
CONCENTRATION
|
Details
|
after concentration and trituration
|
Type
|
ADDITION
|
Details
|
1.5 liters of diisopropyl ether are added to the suspension of crystals
|
Type
|
STIRRING
|
Details
|
the latter is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is dried over phosphorus pentoxide in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CC2=CC=CC=C2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |